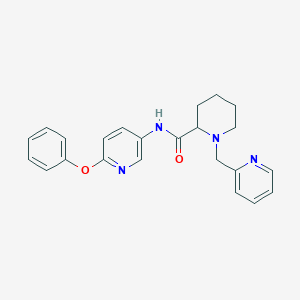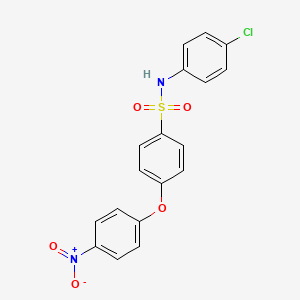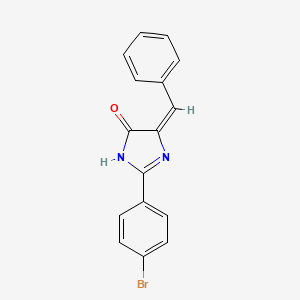![molecular formula C26H27BrClNO6 B6090141 3,5-DIETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6090141.png)
3,5-DIETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers. This compound is characterized by its intricate structure, which includes multiple functional groups such as bromine, methoxy, and chlorine substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including ethyl acetoacetate, 3-bromo-4,5-dimethoxybenzaldehyde, and 4-chlorobenzylamine.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation of ethyl acetoacetate with 3-bromo-4,5-dimethoxybenzaldehyde in the presence of a base such as piperidine to form the corresponding α,β-unsaturated ester.
Michael Addition: The α,β-unsaturated ester undergoes a Michael addition with 4-chlorobenzylamine to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to form the dihydropyridine ring.
Esterification: Finally, the compound undergoes esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the bromine substituent to a hydrogen atom.
Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dehalogenated compounds.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
3,5-Diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Felodipine: Similar in structure and function to nifedipine and amlodipine.
Uniqueness
3,5-Diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacological properties and chemical reactivity compared to other dihydropyridines. The presence of bromine, methoxy, and chlorine groups can influence its binding affinity, selectivity, and overall biological activity.
Eigenschaften
IUPAC Name |
diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrClNO6/c1-5-34-25(30)19-14-29(13-16-7-9-18(28)10-8-16)15-20(26(31)35-6-2)23(19)17-11-21(27)24(33-4)22(12-17)32-3/h7-12,14-15,23H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJQGZJDTITLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)Br)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)ethanamine](/img/structure/B6090060.png)
![1-Benzyl-4-[4-(propan-2-yl)benzyl]piperazine](/img/structure/B6090078.png)
![2-[(5-chloro-2-thienyl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6090080.png)

![4-[5-(5,6,7,8-Tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B6090090.png)
![2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide](/img/structure/B6090099.png)
![{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE](/img/structure/B6090106.png)

![2-{1-cyclopentyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6090118.png)


![N-isopropyl-1'-[3-(2-methoxyphenyl)propanoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6090133.png)
![1-[1-[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-ol](/img/structure/B6090162.png)
![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6090169.png)
